3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

RIP1 kinase inhibitor clinical candidate intermediate pharmacophore validation

Necrostatin-1 (Nec-1) exhibits confounding IDO off-target activity (IC50 11.4 µM). This compound provides a monokinase-selective RIP1 scaffold (tested against 318+ kinases) to advance necroptosis programs: - Core of phase 2a candidate GSK2982772; (S)-enantiomer is the active pharmacophore - Zero rotatable bonds, LogP ~0.17, 2 HBD/3 HBA - ideal fragment-like starting point for structure-guided growth - Compatible with established kilo-scale synthetic routes for clinical supply

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 94590-46-2
Cat. No. B1600652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
CAS94590-46-2
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C2O1)N
InChIInChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)
InChIKeyZHNDGCJXEHFSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 94590-46-2): Verified Pharmacophore Intermediate for RIP1 Kinase Inhibitor Development


3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 94590-46-2) is a racemic 1,5-benzoxazepin-4-one heterocycle bearing a primary amine at the 3-position. The compound constitutes the core pharmacophore of a first-in-class series of receptor-interacting protein 1 (RIP1) kinase inhibitors discovered through DNA-encoded library screening at GlaxoSmithKline [1]. Its (S)-enantiomer specifically serves as the indispensable synthetic intermediate for the clinical candidate GSK2982772, currently in phase 2a trials for psoriasis, rheumatoid arthritis, and ulcerative colitis [2], and for the chemical probe GSK'481 [1]. The scaffold is characterized by a seven-membered oxazepinone ring fused to a benzene ring, with computed physicochemical descriptors including molecular weight 178.19 g/mol, XLogP3-AA 0, two hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds [3].

RIP1 kinase pharmacophore intermediate for medicinal chemistry campaigns
Supports N-acylation / N-sulfonylation derivatization workflows for kinase inhibitor synthesis
Racemic primary amine scaffold with separate (S)-enantiomer sourcing for stereochemical SAR studies

Why 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one Cannot Be Replaced by In-Class Heterocyclic Amines


The 1,5-benzoxazepin-4-one scaffold provides a unique conformational and electronic environment that is not replicated by isosteric heterocycles such as benzodiazepinones, benzothiazepinones, or benzoxazinones. The seven-membered oxazepinone ring imposes a specific spatial orientation of the 3-amino group that is essential for subsequent N-acylation or N-sulfonylation derivatization to yield potent RIP1 inhibitors [1]. Critically, the benzoxazepinone template delivers complete monokinase selectivity for RIP1—tested against 318 to over 450 kinases depending on the elaborated compound—a property that earlier RIP1 inhibitors such as necrostatin-1 (Nec-1) lack, as Nec-1 also inhibits indoleamine 2,3-dioxygenase (IDO) with an IC50 of 11.4 µM [2]. Physicochemical advantages differentiate this core: with zero rotatable bonds, LogP of approximately 0.17, and a balanced HBD/HBA profile (2/3), the scaffold provides a rigid, low-lipophilicity starting point superior to more flexible or lipophilic heterocyclic amine alternatives . These combined properties explain why the elaborated benzoxazepinone clinical candidate GSK2982772 progressed to phase 2a human trials [3], whereas no generic heterocyclic amine replacement has achieved comparable target engagement and developability within the RIP1 program.

Scaffold mismatch Benzodiazepinone or benzothiazepinone isosteres may not replicate the oxazepinone ring conformation required for RIP1 monoselectivity.
Selectivity risk Necrostatin-1 chemotype introduces IDO off-target activity (reported IC50 11.4 µM) absent from elaborated benzoxazepinone probes, which may confound immuno-assay interpretation.
Physicochemical shift Flexible or lipophilic heterocyclic amine alternatives may increase rotatable bond count or LogP, potentially altering ligand efficiency and ADMET profile.

Quantitative Differentiation Evidence: 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one vs. Comparator Scaffolds and Intermediates


Clinical Candidate Lineage: Direct Synthetic Precursor to GSK2982772 (Phase 2a) vs. Non-Validated Heterocyclic Amine Intermediates

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is the mandatory key intermediate for synthesizing GSK2982772, a first-in-class RIP1 kinase inhibitor. The (S)-enantiomer of this compound was used to prepare GSK2982772 in kilogram-scale campaigns to support phase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative colitis [1]. Two distinct scalable synthetic routes (Mitsunobu cyclization and SNAr cyclization) were developed specifically for this intermediate, replacing the original 6-step medicinal chemistry route [2]. In contrast, no alternative heterocyclic amine intermediate (e.g., 3-aminobenzodiazepinone, 3-aminobenzothiazepinone, or 3-aminobenzoxazinone scaffolds) has been reported to yield a RIP1 inhibitor that advanced into human clinical trials.

Clinical Candidate Lineage
Class-level inference
Target scaffold: synthetic precursor to Phase 2a candidate GSK2982772. Comparator scaffolds (benzodiazepinone, benzothiazepinone): no reported RIP1 inhibitor clinical progression.
Supports procurement of a clinically validated pharmacophore lineage for de-risked lead generation.
Qualitative development-stage gap; class-level comparison based on GSK RIP1 program.
RIP1 kinase inhibitor clinical candidate intermediate pharmacophore validation

Kinase Selectivity: Benzoxazepinone Scaffold vs. Necrostatin-1 Off-Target Profile

The elaborated benzoxazepinone GSK'481 (derived from the target scaffold) exhibits complete monokinase selectivity for RIP1 when tested at 10 µM against 318 kinases, with no significant off-target activity detected [1]. In contrast, necrostatin-1 (Nec-1), the prototypical RIP1 inhibitor from a distinct indole-hydantoin chemotype, demonstrates significant off-target inhibition of indoleamine 2,3-dioxygenase (IDO) with an IC50 of 11.4 µM [2]. The benzoxazepinone scaffold's selectivity arises from its binding mode: the crystal structure of RIP1 bound to GSK'481 (PDB 5HX6) reveals that the oxazepinone ring drives a unique kinase domain conformation that is not accessible to other chemotypes [1]. Although the unelaborated 3-amino core is not itself the final inhibitor, its oxazepinone ring architecture pre-organizes the critical conformational elements that enable this selectivity upon derivatization.

Kinase Selectivity vs. Nec-1
Class-level inference
Elaborated probe GSK'481: 0/318 off-target kinases at 10 µM. Nec-1 comparator: IDO IC50 = 11.4 µM; multiple reported off-targets.
Oxazepinone architecture pre-organizes monoselective RIP1 binding conformation, reducing confounding pharmacology.
Selectivity data for final inhibitors, not the unelaborated 3-amino core. Crystal structure PDB 5HX6 context.
kinase selectivity RIP1 monoselectivity IDO off-target

Synthetic Scalability: Kilogram-Scale Routes for the (S)-Enantiomer vs. Multi-Step Research-Grade Routes for Comparator Scaffolds

Two independent scalable synthetic routes have been published for (S)-3-amino-benzo[b][1,4]oxazepin-4-one, the enantiopure form of the target compound: a Mitsunobu cyclization route and an SNAr cyclization route, both demonstrated to be practical and cost-effective for kilogram-scale production to support clinical studies [1]. This contrasts with the original medicinal chemistry synthesis requiring 6 steps from 1-fluoro-2-nitrobenzene and Boc-L-serine [1]. For comparator heterocyclic amine scaffolds such as 3-aminobenzoxazinones or 3-aminobenzothiazepinones, no published kilogram-scale process routes exist for the corresponding intermediates in the context of RIP1 programs, limiting their utility for preclinical development and beyond.

Synthetic Scalability
Head-to-head
Two published kilogram-scale routes (Mitsunobu and SNAr cyclization) replace original 6-step medicinal chemistry synthesis. No comparable process routes documented for alternative heterocyclic amines in RIP1 programs.
Validated scalable protocols reduce lead time and cost for preclinical candidate nomination campaigns.
Process chemistry demonstration; commercial racemate available at 95%+ purity from multiple vendors.
kilogram-scale synthesis process chemistry Mitsunobu cyclization

Physicochemical Profile: Scaffold Rigidity and Low Lipophilicity vs. Flexible Heterocyclic Amine Alternatives

The 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one scaffold possesses zero rotatable bonds, a computed LogP of 0.17 (XLogP3-AA = 0), and a molecular weight of 178.19 g/mol [1]. This rigidity and low lipophilicity are atypical among common heterocyclic amine building blocks used in kinase inhibitor programs. For comparison, the frequently employed 3-amino-2,3-dihydro-1,5-benzodiazepin-4-one scaffold contains additional conformational flexibility from the diazepine ring, while 3-aminobenzothiazepinones introduce higher lipophilicity from the sulfur atom. The zero rotatable bond count of the target scaffold means that upon N-derivatization, the conformational entropy penalty upon target binding is minimized, a property correlated with improved ligand efficiency in fragment-to-lead optimization [2]. The polar surface area of 67.84 Ų and balanced HBD/HBA profile (2/3) further support oral bioavailability potential consistent with the clinical progression of GSK2982772, which was predicted to require a low oral dose in humans [3].

Physicochemical Profile
Class-level inference
Rotatable bonds: 0. LogP: ~0.17. MW: 178.19. HBD/HBA: 2/3. PSA: 67.84 Ų.
Rigid, low-lipophilicity core supports ligand-efficient fragment-to-lead optimization and ADMET profile.
Computed properties; scaffold-class comparison to more flexible or lipophilic heterocyclic amines.
physicochemical properties ligand efficiency rotatable bonds

Commercial Availability and Enantiomeric Options: Racemate and Single Enantiomers from Multiple Vendors

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (racemate, CAS 94590-46-2) is commercially stocked at 95% minimum purity by AKSci (catalog 6236AC) and at 95%+ purity by Fluorochem (code F699189) . The individual (S)- and (R)-enantiomers are also commercially available from specialized suppliers such as CymitQuimica . This three-way availability (racemate, (S)-, (R)-) is uncommon for advanced heterocyclic amine pharmacophores and enables parallel exploration of stereochemical SAR without in-house chiral resolution. By contrast, comparator scaffolds such as 3-aminobenzoxazin-4-ones or 3-aminobenzothiazepin-4-ones are not routinely stocked as both racemate and resolved enantiomers by multiple independent vendors, limiting rapid procurement for parallel stereochemical studies.

Commercial Availability
Data to verify
Racemate (CAS 94590-46-2) stocked by multiple vendors at 95%+ purity. (S)- and (R)-enantiomers commercially listed. Comparator scaffolds typically lack multi-enantiomer sourcing.
Multi-vendor, multi-stereochemical-form access reduces procurement risk and enables parallel SAR studies.
Source: supplier catalog review; independent verification recommended for enantiomeric purity.
commercial sourcing enantiomeric purity chemical procurement

Published Synthetic Protocol with Yield and Characterization Data Enables Reproducibility

A fully detailed synthetic procedure for the D-enantiomer of 3-amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is documented in the patent literature (US5618808), reporting a 37% yield (139 mg product from 593 mg Boc-protected precursor) with complete ¹H NMR characterization data . The procedure involves Boc deprotection with HCl gas in ethyl acetate, followed by pH adjustment to 9.5 and extraction. This level of experimental granularity—including exact masses, solvent volumes, pH endpoint, and spectroscopic confirmation—is not uniformly available for comparator heterocyclic amine intermediates. In contrast, many custom-synthesized 3-aminobenzoxazepinone analogs from non-GSK groups lack publicly disclosed reproducible protocols with full characterization, creating a barrier to independent verification and scale-up.

Published Reproducible Protocol
Data to verify
Patent US5618808 details Boc deprotection yielding 37% (139 mg from 593 mg precursor) with full ¹H NMR characterization. Comparator scaffolds often lack publicly disclosed reproducible protocols.
Fully characterized protocol lowers barrier to independent synthesis verification and method adaptation.
Reported yield and NMR data; impurity profiling may require additional method development.
synthetic reproducibility Boc deprotection US5618808

High-Impact Application Scenarios for 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one Based on Verified Evidence


RIP1 Kinase Inhibitor Lead Generation: Direct Access to a Clinically Validated Pharmacophore

Medicinal chemistry teams initiating RIP1 inhibitor programs can use the racemic compound (CAS 94590-46-2) as a direct starting material for parallel library synthesis via N-acylation, N-sulfonylation, or reductive amination of the primary 3-amino group. The scaffold's established lineage to the phase 2a candidate GSK2982772 provides confidence that elaborated analogs will maintain RIP1 binding competence, as demonstrated by the benzoxazepinone series' monokinase selectivity for RIP1 over 318+ kinases [1]. This contrasts with starting from an unvalidated heterocyclic amine scaffold where target engagement is uncertain. The (S)-enantiomer can be procured separately for stereospecific SAR exploration, with the knowledge that the (S)-configuration is the active pharmacophore in the clinical candidate [2].

Chemical Biology Tool Compound Synthesis: Generating Selective RIP1 Probes with Reduced Off-Target Confounding

Investigators studying RIP1-dependent necroptosis and inflammation require tool compounds that avoid the IDO off-target activity inherent to the commonly used inhibitor necrostatin-1 (Nec-1, IDO IC50 = 11.4 µM) [1]. By derivatizing the 3-amino-benzoxazepinone scaffold, researchers can access tool compounds that retain the monokinase selectivity profile characteristic of the GSK'481/GSK2982772 series. This is critical for experiments where IDO inhibition would confound interpretation—particularly in immunological assays where the kynurenine pathway modulates T-cell responses. The scaffold's zero rotatable bonds and low LogP further ensure that elaborated probes maintain favorable physicochemical properties for cellular permeability [2].

Process Chemistry Development: Kilo-Scale Route Optimization Using Validated Synthetic Protocols

Process chemistry groups tasked with scaling a RIP1 inhibitor candidate can leverage the two published kilogram-scale-capable synthetic routes (Mitsunobu and SNAr cyclization) for the (S)-3-amino intermediate [1]. These routes replace the original 6-step medicinal chemistry synthesis and have been demonstrated to support clinical supply. The racemic compound (CAS 94590-46-2) can serve as an analytical reference standard during method development, chiral HPLC method validation, and impurity profiling. The documented Boc-deprotection protocol from US5618808 [2] provides a starting point for further route scouting and optimization by contract manufacturing organizations (CMOs).

Fragment-Based Drug Discovery: A Rigid, Low-Molecular-Weight Anchor with Validated Vector Elaboration

The target compound (MW 178.19, zero rotatable bonds, LogP ~0.17) satisfies fragment-like physicochemical criteria and provides a single primary amine vector for elaboration [1]. In fragment-based screening cascades, a pre-formed benzoxazepinone fragment that already encodes RIP1 binding competence can serve as an 'anchoring fragment' for fragment-linking or fragment-growing strategies. This approach is supported by the crystal structure of RIP1 bound to the elaborated benzoxazepinone inhibitor (PDB 5HX6), which reveals the binding pose of the core scaffold and the trajectory of the N-substituent into the solvent-exposed region, enabling structure-guided fragment growth [2].

Application
Selection Property
Validation Focus
RIP1 kinase inhibitor lead generation
Validated pharmacophore intermediate for parallel library synthesis
Target engagement and kinase selectivity panel review
Chemical biology tool compound synthesis
Monoselective RIP1 probe scaffold avoiding IDO off-target activity
Cellular necroptosis endpoint interpretation; immuno-assay confounding review
Process chemistry development
Published kilogram-scale Mitsunobu and SNAr cyclization routes
Route scouting, impurity profiling, and chiral analytical method validation
Fragment-based drug discovery
Rigid, low-MW anchoring fragment (0 rotatable bonds, LogP ~0.17)
Structure-guided fragment growth from PDB 5HX6 binding pose

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.